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Compound of Interest

Compound Name: (2-Formylphenoxy)acetonitrile

Cat. No.: B177680 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of (2-
Formylphenoxy)acetonitrile. While specific experimental mass spectra for this compound are

not widely published, this document outlines the expected fragmentation patterns based on

fundamental principles of mass spectrometry, alongside detailed, adaptable experimental

protocols for its analysis.

Molecular and Spectrometric Data
(2-Formylphenoxy)acetonitrile is an organic compound with the molecular formula C₉H₇NO₂.

Its structure consists of a benzene ring substituted with a formyl group and an acetonitrile ether

linkage. This combination of functional groups dictates its behavior under mass spectrometric

analysis.

Property Value

Molecular Formula C₉H₇NO₂

Monoisotopic Mass 161.04768 Da

Predicted [M+H]⁺ 162.05496 m/z

Predicted [M+Na]⁺ 184.03690 m/z

Predicted [M-H]⁻ 160.04040 m/z
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Data sourced from PubChem.[1]

Predicted Electron Ionization Mass Spectrometry
Fragmentation
Electron ionization (EI) mass spectrometry involves bombarding a molecule with high-energy

electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The

fragmentation pattern is a unique fingerprint that can be used for structural elucidation. For (2-
Formylphenoxy)acetonitrile, the fragmentation is expected to be driven by the presence of

the aromatic ring, the aldehyde group, the ether linkage, and the nitrile group.

The molecular ion peak is expected to be observed at an m/z of 161. Aromatic compounds

typically show a prominent molecular ion peak due to the stability of the ring structure.[2]

Subsequent fragmentation is likely to occur through several key pathways initiated by the

energetically unstable molecular ion.[3]
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m/z Proposed Fragment Ion Description

161 [C₉H₇NO₂]⁺• Molecular Ion (M⁺•)

160 [C₉H₆NO₂]⁺
Loss of a hydrogen radical ([M-

H]⁺)

132 [C₈H₆NO]⁺
Loss of the formyl radical ([M-

CHO]⁺)

121 [C₇H₅O₂]⁺
Cleavage of the ether bond

with loss of acetonitrile

104 [C₇H₄O]⁺•
Loss of HCN from the [M-

CHO]⁺ fragment

93 [C₆H₅O]⁺
Loss of CO from the m/z 121

fragment

77 [C₆H₅]⁺

Phenyl cation, a common

fragment for aromatic

compounds

Proposed Fragmentation Pathway
The fragmentation of the (2-Formylphenoxy)acetonitrile molecular ion (m/z 161) can be

visualized as a series of competing and sequential bond cleavages. The initial ionization

creates a radical cation, which can then undergo fragmentation to produce more stable ions.

The most likely fragmentation pathways are depicted in the diagram below.
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Caption: Proposed EI mass spectrometry fragmentation pathway for (2-
Formylphenoxy)acetonitrile.

Experimental Protocols
The following are detailed methodologies for the analysis of (2-Formylphenoxy)acetonitrile
using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass

Spectrometry (LC-MS). These protocols are general and may require optimization based on the

specific instrumentation and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.

Workflow Diagram:
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Caption: General workflow for the GC-MS analysis of (2-Formylphenoxy)acetonitrile.
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Instrumentation and Conditions:

Gas Chromatograph: Agilent 7890B or equivalent.

Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.[4]

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

[5]

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

Injection:

Mode: Splitless or split (e.g., 10:1 split ratio).[4]

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 70 °C, hold for 2 minutes.

Ramp: 10 °C/min to 280 °C.

Final hold: 5 minutes at 280 °C.

Mass Spectrometer Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

Source Temperature: 230 °C.[5]

Quadrupole Temperature: 150 °C.[4]

Scan Range: 50-550 amu.[4]
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Liquid Chromatography-Mass Spectrometry (LC-MS)
Protocol
LC-MS is suitable for the analysis of less volatile and thermally labile compounds.

Instrumentation and Conditions:

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

Mass Spectrometer: Waters Xevo TQ-S or equivalent tandem quadrupole mass

spectrometer.

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

Mobile Phase:

A: 0.1% Formic acid in water.

B: 0.1% Formic acid in acetonitrile.

Gradient Elution:

Start with 5% B.

Linear gradient to 95% B over 5 minutes.

Hold at 95% B for 2 minutes.

Return to 5% B and re-equilibrate for 3 minutes.

Flow Rate: 0.4 mL/min.

Column Temperature: 40 °C.

Injection Volume: 5 µL.

Mass Spectrometer Parameters:

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
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Capillary Voltage: 3.0 kV.

Source Temperature: 150 °C.

Desolvation Temperature: 350 °C.

Desolvation Gas Flow: 600 L/hr.

Cone Gas Flow: 50 L/hr.

Scan Range: 50-500 m/z.

Data Interpretation
The interpretation of the mass spectrum involves identifying the molecular ion and correlating

the fragment ions with the structure of (2-Formylphenoxy)acetonitrile. High-resolution mass

spectrometry can be employed to determine the elemental composition of the molecular ion

and its fragments, providing greater confidence in the structural assignments. Comparison of

the acquired spectrum with spectral libraries (e.g., NIST) can also aid in identification, although

a reference spectrum for this specific compound may not be available.

Conclusion
This guide provides a foundational understanding of the expected mass spectrometric behavior

of (2-Formylphenoxy)acetonitrile and offers detailed starting points for its analysis by GC-MS

and LC-MS. While empirical data is essential for definitive structural confirmation, the principles

and protocols outlined here serve as a robust framework for researchers and scientists in the

field of drug development and chemical analysis. The proposed fragmentation pathways and

experimental conditions are based on well-established knowledge of mass spectrometry and

can be adapted to suit specific analytical requirements.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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